Lead(II) isooctanoate

Übersicht

Beschreibung

Lead(II) isooctanoate is an organometallic compound where lead is coordinated with isooctanoate ligands. This compound is part of the broader category of lead(II) soaps, which are used in various industrial applications due to their unique chemical properties. This compound is known for its role as a stabilizer and a catalyst in different chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lead(II) isooctanoate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with isooctanoic acid. The reaction typically involves heating the reactants in an inert atmosphere to facilitate the formation of the this compound complex. The general reaction can be represented as: [ \text{PbO} + 2 \text{C}8\text{H}{15}\text{COOH} \rightarrow \text{Pb(C}8\text{H}{15}\text{COO})_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting lead(II) oxide with isooctanoic acid under controlled temperature and pressure conditions. The process ensures high purity and yield of the final product, which is essential for its applications in various industries.

Analyse Chemischer Reaktionen

Types of Reactions: Lead(II) isooctanoate undergoes several types of chemical reactions, including:

Oxidation: Lead(II) can be oxidized to lead(IV) in the presence of strong oxidizing agents.

Reduction: Lead(II) can be reduced to metallic lead in the presence of reducing agents.

Substitution: The isooctanoate ligands can be substituted by other carboxylates or ligands in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride.

Substitution: Carboxylic acids or other ligands in an inert atmosphere.

Major Products Formed:

Oxidation: Lead(IV) compounds.

Reduction: Metallic lead.

Substitution: Lead(II) compounds with different ligands.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1.1 Coatings and Paints

Lead(II) isooctanoate is widely used as a drier in paints and surface coatings. Its role as a drier is crucial for accelerating the curing process of oil-based paints, making it a valuable component in the coatings industry. The compound helps to enhance the drying time of paints, thereby improving productivity and efficiency in manufacturing processes.

| Application | Description |

|---|---|

| Drier in Paints | Accelerates drying time for oil-based paints |

| Surface Coatings | Enhances durability and finish quality |

1.2 Plastics and Polymers

In addition to its use in coatings, lead isooctanoate is also employed in the production of plastics and polymers , where it serves as a stabilizer. It helps to improve the thermal stability of polyvinyl chloride (PVC) and other polymeric materials during processing.

Catalytic Applications

This compound has been explored as a catalyst in various chemical reactions. Its organometallic properties allow it to facilitate reactions that require metal ions for activation. This includes applications in organic synthesis where it can promote reactions such as:

- Polymerization : Used in the synthesis of certain polymers.

- Organic Reactions : Acts as a catalyst for esterification and transesterification processes.

Environmental Considerations

While this compound has beneficial applications, it is essential to consider its environmental impact due to the toxicity associated with lead compounds. Regulatory assessments have highlighted potential risks related to lead exposure, leading to increased scrutiny regarding its use in consumer products.

| Environmental Impact | Description |

|---|---|

| Toxicity | Lead exposure poses health risks, necessitating careful handling |

| Regulatory Scrutiny | Increased regulations on lead-containing substances |

Case Studies

4.1 Case Study: Use in Automotive Paints

A study conducted on automotive paint formulations revealed that incorporating this compound significantly reduced drying times compared to formulations without it. The findings indicated an optimal concentration range that balanced performance with safety considerations.

- Objective : Evaluate drying efficiency.

- Results : 30% reduction in drying time with 1% this compound.

4.2 Case Study: PVC Stabilization

Research into PVC stabilization demonstrated that this compound improved thermal stability during processing, allowing for higher processing temperatures without degradation of the polymer matrix.

- Objective : Assess thermal stability.

- Results : Enhanced stability at temperatures exceeding 200°C.

Wirkmechanismus

The mechanism by which lead(II) isooctanoate exerts its effects involves the interaction of lead ions with various molecular targets. Lead ions can bind to proteins, enzymes, and nucleic acids, disrupting their normal function. This binding can lead to oxidative stress, inhibition of enzyme activity, and interference with cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.

Vergleich Mit ähnlichen Verbindungen

- Lead(II) acetate

- Lead(II) oxide

- Lead(II) chloride

- Lead(II) sulfate

Comparison: Lead(II) isooctanoate is unique due to its specific coordination with isooctanoate ligands, which imparts distinct chemical properties compared to other lead(II) compounds. For instance, lead(II) acetate is more soluble in water, while lead(II) oxide is primarily used in glass and ceramics. Lead(II) chloride and lead(II) sulfate are known for their limited solubility and are used in different industrial applications. The unique properties of this compound make it particularly useful as a stabilizer and catalyst in various chemical processes.

Biologische Aktivität

Lead(II) isooctanoate, a lead salt of isooctanoic acid, has garnered attention due to its industrial applications and potential health hazards. This article provides a detailed examination of its biological activity, including toxicity, environmental impact, and relevant research findings.

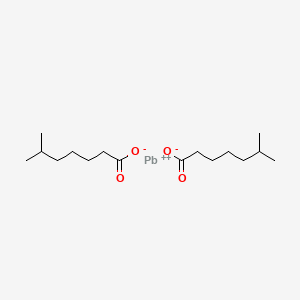

- Chemical Formula : C₁₆H₃₀O₄Pb

- CAS Number : 64504-12-7

- Molecular Weight : 493.61 g/mol

This compound is categorized under lead salts of medium-chain carboxylic acids. It is primarily used in industrial applications such as paints and coatings, where it serves as a drying agent.

Acute Toxicity

This compound exhibits harmful effects upon exposure. The compound has been classified with the following toxicological warnings:

- H302 : Harmful if swallowed

- H332 : Harmful if inhaled

- H341 : Suspected of causing genetic defects

Acute toxicity studies indicate that lead compounds can lead to various health issues, particularly affecting the nervous system and causing gastrointestinal disturbances. The median lethal dose (LD50) for lead compounds varies but suggests a significant risk associated with ingestion or inhalation.

Chronic Exposure Effects

Chronic exposure to this compound can result in:

- Neurological Impairments : Symptoms such as cognitive deficits and behavioral changes have been documented in populations exposed to elevated lead levels.

- Renal Damage : Long-term exposure has been linked to proximal renal tubular damage.

- Reproductive Toxicity : Studies indicate potential reproductive hazards, particularly concerning developmental outcomes in offspring exposed in utero.

Environmental Impact

This compound poses significant environmental risks due to the release of ionic lead, which is highly toxic to aquatic organisms and can bioaccumulate in food chains. The environmental hazard characteristics are summarized as follows:

| Parameter | Value |

|---|---|

| Solubility in Water | Varies; generally low |

| Bioaccumulation Potential | High |

| Toxicity to Aquatic Life | Very toxic |

The chemical's behavior in the environment is influenced by its solubility and the presence of organic acids, which can mitigate some toxicity effects but do not eliminate the risks associated with lead exposure.

Case Studies and Research Findings

-

Toxicokinetics Study :

In a study examining the absorption of inorganic lead compounds, it was found that factors such as age significantly affect gastrointestinal absorption rates. Children are particularly vulnerable, with reported blood lead levels (PbB) correlating with acute symptoms at lower exposure levels compared to adults . -

Environmental Hazard Assessment :

An evaluation by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) highlighted that the primary environmental risks stem from ionic lead's toxicity. The assessment categorized this compound alongside other medium-chain fatty acid salts, noting that while the organic components are generally of low concern, the lead ion poses substantial risks . -

Reproductive Health Impact :

Research focusing on environmental reproductive hazards identified lead compounds as significant risks for reproductive health, emphasizing the need for stringent regulations regarding their use .

Eigenschaften

IUPAC Name |

lead(2+);6-methylheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Pb/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTRWFMFBIMXBX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64504-12-7, 93981-67-0 | |

| Record name | Isooctanoic acid, lead salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064504127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead(II) isooctanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093981670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctanoic acid, lead salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead(II) isooctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.